1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
The compound 1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea-tetrazole hybrid featuring two methoxy-substituted aromatic rings. Urea derivatives are widely studied for their biological activities, including hypoglycemic, antimicrobial, and enzyme inhibitory properties. The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability. This compound’s structure combines a urea bridge (-NH-C(=O)-NH-) with a tetrazole ring linked via a methylene group, creating a scaffold amenable to structural modifications for SAR studies.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-8-6-13(7-9-14)23-16(20-21-22-23)11-18-17(24)19-12-4-3-5-15(10-12)26-2/h3-10H,11H2,1-2H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAGRNMVUMVFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure comprising a methoxy-substituted phenyl ring and a tetrazole moiety, which are known for their pharmacological properties. The synthesis typically involves the reaction of methoxyphenyl isocyanate with a tetrazole derivative under controlled conditions, often utilizing organic solvents like dichloromethane or acetonitrile, and bases such as triethylamine to facilitate the reaction .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor by binding to active sites or modulating receptor functions through agonistic or antagonistic actions. The presence of methoxy groups enhances its binding affinity and specificity towards biological macromolecules .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. In vitro assays revealed that the compound has IC50 values in the low micromolar range against several cancer types, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 2.28 | Tubulin polymerization inhibition |
| MCF-7 | 3.67 | Cell cycle arrest at G2/M phase |
| HCT-116 | 1.48 | Pro-apoptotic activity via Bcl-2 modulation |
Anti-inflammatory Effects
In addition to anticancer activity, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. This dual action suggests potential applications in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size compared to control groups .
Study 2: Immune Modulation
Another investigation focused on the immune-modulatory effects of this compound revealed its ability to enhance T-cell responses in vitro. The study utilized mouse splenocytes and showed that treatment with the compound significantly increased the proliferation of T-cells in response to antigen stimulation .
Comparison with Similar Compounds
Structural Analogues with Tetrazole-Urea Linkages
Several compounds share the urea-tetrazole core but differ in substituent patterns:
*Calculated based on IUPAC name; exact formula may vary slightly depending on isomerism.
Key Observations :
- Substituent Effects : Electron-donating methoxy groups (as in the target compound) may enhance solubility compared to halogenated analogues (e.g., fluoro or chloro derivatives).
- Thermal Stability : Melting points for urea-tetrazole derivatives range widely (166–270°C), suggesting that substituents significantly influence crystallinity.
Compounds with Alternative Heterocycles
Replacing the tetrazole with other heterocycles alters electronic properties and bioactivity:
Key Observations :
Spectral and Computational Analysis
- NMR/HRMS : Tetrazole protons typically resonate at δ 8.5–9.5 ppm in 1H-NMR. HRMS data for related compounds (e.g., 3ga, m/z 412.1449) align closely with theoretical values, ensuring structural fidelity.
- DFT Studies : highlights the role of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions, relevant for modeling urea-tetrazole interactions.
Q & A
Q. Q: What are the standard synthetic routes for preparing 1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how do reaction conditions influence yield?
A: The compound can be synthesized via multi-step protocols involving:
- Urea formation : Condensation of 3-methoxyphenyl isocyanate with a tetrazole-containing amine precursor under anhydrous conditions (e.g., dry THF or DCM) .
- Tetrazole functionalization : Copper-catalyzed "click chemistry" for introducing the 1H-tetrazol-5-ylmethyl group, optimized at 60–80°C with nitrogen protection to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/ethanol mixtures enhance crystallization purity .
Yield optimization requires rigorous control of stoichiometry, temperature, and catalyst loading (e.g., 0.5–1.0 mol% CuI for click reactions) .
Advanced Structural Characterization
Q. Q: How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?
A: Discrepancies often arise from:
- Tautomerism : The tetrazole ring may exhibit prototropic tautomerism, leading to variable NMR signals. Use low-temperature (<−20°C) NMR in DMSO-d₆ to stabilize the dominant tautomer .
- Crystallographic vs. solution-state differences : XRD (e.g., Acta Cryst. E65 data ) provides definitive bond lengths/angles, while NMR (¹H/¹³C, HSQC) confirms dynamic behavior in solution. Cross-validate with IR spectroscopy for functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
Basic Biological Activity Screening
Q. Q: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
A: Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the known activity of triazole/urea hybrids .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase, using indomethacin or donepezil as positive controls .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Mechanistic Studies
Q. Q: How can computational modeling elucidate the compound’s interaction with biological targets?
A: Use a hybrid approach:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 (PDB: 5IKT) or fungal lanosterol 14α-demethylase (PDB: 5TZ1). Focus on hydrogen bonds between urea carbonyl and active-site residues (e.g., Arg120 in COX-2) .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial potency .
Stability and Degradation
Q. Q: What are the critical stability parameters for long-term storage of this compound?
A: Key factors include:
- Moisture sensitivity : Store in desiccated environments (RH <30%) to prevent hydrolysis of the urea moiety. Use argon/vacuum sealing for hygroscopic samples .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C. Avoid prolonged exposure to >40°C during handling .
- Photodegradation : UV-Vis monitoring (λmax ~270 nm) reveals photolytic byproducts. Use amber vials and minimize light exposure .
Advanced Synthetic Challenges
Q. Q: How can competing side reactions (e.g., tetrazole ring alkylation vs. urea decomposition) be mitigated during scale-up?
A: Strategies include:
- Protecting groups : Temporarily protect the urea NH group with Boc before tetrazole alkylation, followed by acidic deprotection (TFA/DCM) .
- Flow chemistry : Continuous flow reactors reduce residence time, minimizing thermal degradation. Optimize parameters (e.g., 0.5 mL/min flow rate, 50°C) via DoE .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., isocyanate consumption at ~2270 cm⁻¹) to terminate reactions at optimal conversion .
Analytical Method Validation
Q. Q: What HPLC conditions ensure reliable quantification of this compound in complex matrices?
A: Recommended protocol:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B): 30% B to 70% B over 15 min.
- Detection : UV at 254 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
Validate for linearity (R² >0.999), LOD (0.1 µg/mL), and recovery (>95% in spiked plasma samples) .
Regulatory and Safety Considerations
Q. Q: What safety protocols are essential for handling this compound in laboratory settings?
A: Adhere to:
- PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for powder handling due to potential respiratory irritancy .
- Waste disposal : Collect organic waste in halogen-resistant containers for incineration. Neutralize aqueous waste with 10% NaOH before disposal .
- Acute toxicity : LD₅₀ data (if unavailable) can be estimated via read-across to structurally similar ureas (e.g., 1-(3-chlorophenyl)urea: LD₅₀ >2000 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
